N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a structurally complex acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a 2-methylpropyl group at position 3 and a 2,3-dihydro-1H-indenyl moiety via an acetamide linker. The dihydroindenyl group may enhance lipophilicity and influence binding interactions, while the thienopyrimidine scaffold contributes to π-π stacking and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H23N3O3S/c1-13(2)11-24-20(26)19-17(8-9-28-19)23(21(24)27)12-18(25)22-16-7-6-14-4-3-5-15(14)10-16/h6-10,13H,3-5,11-12H2,1-2H3,(H,22,25) |
InChI Key |
YEOZHANJGCLXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structure, and biological properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique combination of an indene core and a thieno[3,2-d]pyrimidine moiety. Its molecular formula is , and it is characterized by the following structural elements:
- Indene Derivative : The indene structure contributes to its stability and potential reactivity.
- Thieno[3,2-d]pyrimidine Moiety : This part of the molecule is associated with various biological activities.
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the indene and thieno[3,2-d]pyrimidine structures through cyclization reactions and subsequent modifications.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the indene structure enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death .
- Antitumor Properties : In vitro studies revealed that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Further research indicated that it may target specific signaling pathways involved in cancer progression .
- Neuroprotective Effects : Research focusing on neurodegenerative diseases highlighted the compound's ability to reduce oxidative stress in neuronal cells. It was found to modulate pathways related to neuronal survival and apoptosis, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thienopyrimidine and Pyrimidine Acetamide Derivatives
Key Research Findings and Implications
- Structure-Activity Relationships (SAR): The 2-methylpropyl group in the target compound may optimize steric interactions in kinase active sites, as seen in analogous thienopyrimidines .
- Lumping Strategy Relevance: As noted in , compounds with similar cores (e.g., thienopyrimidines) may be grouped for predictive modeling of pharmacokinetics or toxicity, though substituent-specific effects (e.g., dihydroindenyl vs. phenyl) must be carefully evaluated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
